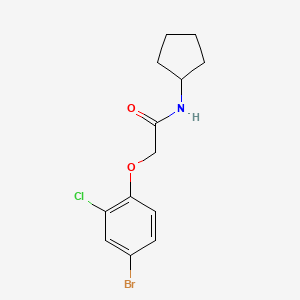
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as GSK-2193874 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用機序
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the inhibition of specific protein kinases such as RSK and MSK. These kinases play a crucial role in cell signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. Inhibition of specific protein kinases by this compound has been shown to result in the modulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects and has been evaluated for its potential to act as a neuroprotective agent.
実験室実験の利点と制限
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to selectively inhibit specific protein kinases, which makes it a valuable tool for studying protein function and interactions. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide. One of the future directions is the continued evaluation of this compound as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. Another future direction is the development of new synthesis methods to improve the yield and purity of this compound. Additionally, the use of this compound as a chemical probe for studying protein function and interactions is an area of future research. Finally, the evaluation of the potential of this compound to act as a neuroprotective agent is an exciting area of future research.
合成法
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of a base such as triethylamine to yield N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer and inflammatory disorders.
In biochemistry, N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been studied for its ability to modulate the activity of specific proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been evaluated for its potential to act as a chemical probe for studying protein function and interactions.
In pharmacology, N-(5-bromo-6-methyl-2-pyridinyl)-3-methylbenzamide has been investigated for its potential to act as a drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation in clinical trials.
特性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-4-3-5-11(8-9)14(18)17-13-7-6-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOFLAFGRPVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

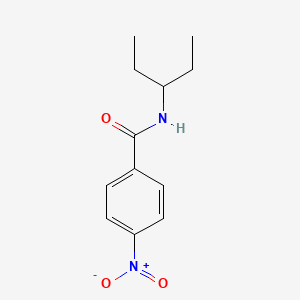
![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
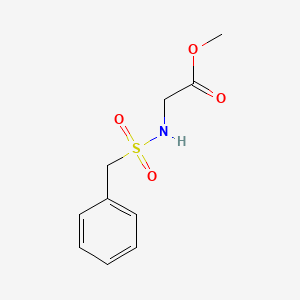
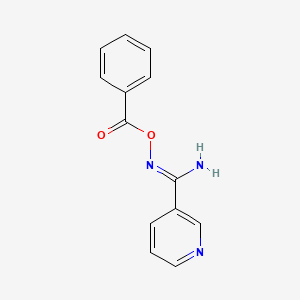
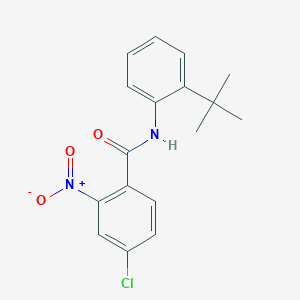
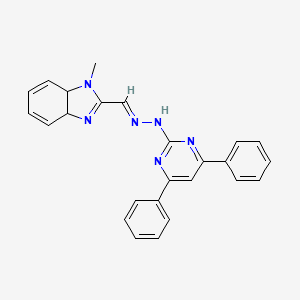

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)
